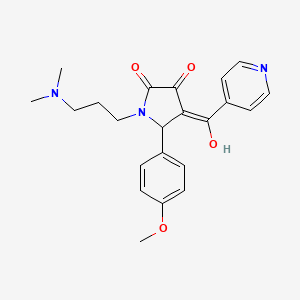

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a dimethylamino group, and a methoxyphenyl group

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-24(2)13-4-14-25-19(15-5-7-17(29-3)8-6-15)18(21(27)22(25)28)20(26)16-9-11-23-12-10-16/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKKVJVBJOLKND-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the dimethylamino group and the methoxyphenyl group. Common reagents used in these reactions include dimethylamine, methoxybenzaldehyde, and isonicotinic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and are studied for their neuroprotective and anti-inflammatory properties.

Thiazole Derivatives: These compounds have a thiazole ring and are known for their antioxidant and antimicrobial activities.

Uniqueness

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

1-(3-(Dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one, a compound belonging to the pyrrole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, along with structure-activity relationships (SAR) that influence its efficacy.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the isonicotinoyl moiety is particularly significant, as it has been associated with various pharmacological effects.

Molecular Formula

- Molecular Formula : C20H24N3O3

- CAS Number : 23257-56-9

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties against a range of pathogens. For instance, compounds structurally related to 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one have shown effectiveness against Escherichia coli and Staphylococcus aureus, surpassing traditional antibiotics like trimethoprim in potency.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Significant inhibition | |

| S. aureus | Significant inhibition |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and interference with cellular proliferation pathways.

| Cancer Cell Line | Cytotoxicity | Reference |

|---|---|---|

| Patu8988 (pancreatic cancer) | High cytotoxicity | |

| ECA109 (esophagus cancer) | Moderate cytotoxicity | |

| SGC7901 (gastric cancer) | High cytotoxicity |

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one can be significantly influenced by modifications to its structure. For example:

- The introduction of electron-withdrawing groups enhances antimicrobial activity.

- Variations in the alkyl chain length and branching can affect the potency against specific bacterial strains.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Synthesis of Pyrrole Derivatives : A study synthesized a series of pyrrole derivatives that included modifications similar to those found in 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one. These derivatives were tested against various bacterial strains and exhibited promising results, reinforcing the importance of structural diversity in enhancing biological activity .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. Results indicated that compounds with specific substitutions had significantly higher cytotoxic effects compared to their unsubstituted counterparts .

Q & A

Advanced Research Question

- pH/thermal stability : Incubate the compound at 25–60°C under pH 2–12; monitor degradation via HPLC (’s split-plot design can be adapted).

- Light sensitivity : Store samples in amber vials if conjugated systems are present (e.g., isonicotinoyl moiety).

- Stability-indicating assays : Use LC-MS to identify degradation products .

How to address purification challenges with closely related by-products?

Advanced Research Question

- Gradient chromatography : Adjust ethyl acetate/hexane ratios (1:4 to 2:1) for better resolution ().

- Counterion pairing : Use trifluoroacetic acid in reverse-phase HPLC for polar impurities .

- Crystallization optimization : Test solvent mixtures (e.g., ethanol/water) to enhance crystal lattice specificity .

Key Data from Evidence:

| Parameter | Example Values | Evidence Source |

|---|---|---|

| Melting Points | 138–258°C (varied by substituents) | |

| HRMS Accuracy | ±0.0002 Da | |

| Reaction Yields | 17% (low) to 86% (optimized) | |

| NMR Shift Ranges (1H) | δ 6.8–7.5 ppm (aromatic protons) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.